molecular formula C19H26F3N3O2 B2527708 N-(tert-butyl)-4-((4-(trifluoromethyl)benzamido)methyl)piperidine-1-carboxamide CAS No. 1235665-60-7

N-(tert-butyl)-4-((4-(trifluoromethyl)benzamido)methyl)piperidine-1-carboxamide

Cat. No.: B2527708
CAS No.: 1235665-60-7
M. Wt: 385.431
InChI Key: XUKMJJVZLIYMKM-UHFFFAOYSA-N
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Description

This molecule belongs to the piperidine-carboxamide family, characterized by a tert-butyl group at the piperidine nitrogen and a benzamido-methyl substituent. The 4-(trifluoromethyl)benzamido moiety introduces strong electron-withdrawing properties, which may enhance metabolic stability and binding affinity in medicinal chemistry applications .

Properties

IUPAC Name

N-tert-butyl-4-[[[4-(trifluoromethyl)benzoyl]amino]methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26F3N3O2/c1-18(2,3)24-17(27)25-10-8-13(9-11-25)12-23-16(26)14-4-6-15(7-5-14)19(20,21)22/h4-7,13H,8-12H2,1-3H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUKMJJVZLIYMKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(tert-butyl)-4-((4-(trifluoromethyl)benzamido)methyl)piperidine-1-carboxamide is a synthetic compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Piperidine Ring : The piperidine core is synthesized through cyclization reactions involving appropriate precursors.
  • Introduction of the tert-Butyl Group : This is typically achieved via alkylation using tert-butyl halides.
  • Attachment of the Benzamido Moiety : An amide coupling reaction, often using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC), is employed to attach the benzamido group.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, pyrrole benzamide derivatives demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . Although specific data for the target compound is limited, it is hypothesized that similar structural features may confer comparable antimicrobial efficacy.

Anti-inflammatory Effects

The compound's structural analogs have been evaluated for anti-inflammatory activities. For example, derivatives with similar piperidine structures showed inhibition of cyclooxygenase (COX) enzymes, which are critical mediators in inflammatory processes. IC50 values for these analogs ranged from 19.45 μM to 42.1 μM against COX-1 and COX-2 enzymes, indicating potential therapeutic applications in inflammatory conditions .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing its activity include:

  • Substituents on the Benzamido Group : The presence of electron-withdrawing groups (like trifluoromethyl) can enhance potency by increasing lipophilicity and receptor binding affinity.
  • Piperidine Ring Modifications : Variations in the piperidine structure can affect conformational flexibility and interaction with biological targets.

Case Study 1: Antimicrobial Screening

In a recent study, a series of piperidine derivatives were screened for antimicrobial activity against various bacterial strains. The results indicated that modifications in the benzamido moiety significantly impacted the MIC values, suggesting that this compound could exhibit enhanced antibacterial properties compared to its unmodified counterparts .

Case Study 2: In Vivo Anti-inflammatory Testing

Another study investigated the anti-inflammatory effects of related compounds in animal models. The findings revealed that certain piperidine derivatives significantly reduced paw edema in carrageenan-induced inflammation assays, supporting their potential as anti-inflammatory agents .

Data Tables

Compound NameStructureMIC (μg/mL)IC50 COX-1 (μM)IC50 COX-2 (μM)
This compoundTBDTBDTBDTBD
Pyrrole Benzamide Derivative AStructure3.1219.4542.1
Pyrrole Benzamide Derivative BStructure12.526.0431.4

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical structural and physicochemical properties of analogous compounds:

Compound Name Molecular Formula Molecular Weight Key Substituent(s) CAS Number Reference
N-(tert-butyl)-4-((4-(trifluoromethyl)benzamido)methyl)piperidine-1-carboxamide (Target) C20H25F3N3O2 396.43* 4-(Trifluoromethyl)benzamido Not explicitly listed Inferred
N-(tert-butyl)-4-((3-cyanobenzamido)methyl)piperidine-1-carboxamide C19H26N4O2 342.4 3-Cyanobenzamido 1235635-92-3
N-(tert-butyl)-4-((1-methyl-1H-pyrazole-4-sulfonamido)methyl)piperidine-1-carboxamide C15H27N5O3S 357.5 Pyrazole-sulfonamido 1797793-58-8
N-(tert-butyl)-4-((1-methyl-1H-1,2,3-triazole-4-carboxamido)methyl)piperidine-1-carboxamide C15H26N6O2 322.41 Triazole-carboxamido 1797872-23-1
N-(tert-butyl)-4-(((4-(trifluoromethyl)phenyl)methylsulfonamido)methyl)piperidine-1-carboxamide C19H26F3N3O3S 433.5* 4-(Trifluoromethyl)phenyl-methylsulfonamido 1396683-13-8

*Calculated based on molecular formula.

Key Observations:

Synthetic Pathways: tert-butyl piperidine-carboxylate intermediates are common precursors. For example, tert-butyl 4-aminopiperidine-1-carboxylate () is used to install substituents via amidation or sulfonylation . The target compound’s synthesis would likely follow steps similar to CAS 1235635-92-3 (), substituting 3-cyanobenzoyl chloride with 4-(trifluoromethyl)benzoyl chloride .

Physicochemical Data Limitations :

  • Most analogs lack empirical data for melting/boiling points, solubility, or stability (e.g., CAS 1797793-58-8, CAS 1235635-92-3) . This is typical for early-stage research compounds.

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